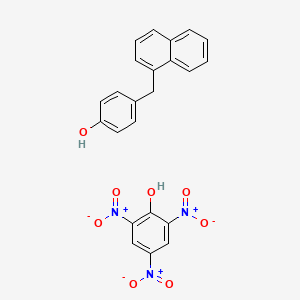
4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Naphthalen-1-ylmethyl)phenol: This compound can be synthesized through a nucleophilic aromatic substitution reaction.
2,4,6-Trinitrophenol: This compound is synthesized by nitration of phenol.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise temperature and concentration control to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol involves several pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the naphthalene and nitro groups.
2,4-Dinitrophenol: A related nitroaromatic compound with similar redox properties but fewer nitro groups.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties but different structural features.
Uniqueness
4-(Naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol is unique due to the combination of a naphthalene group and multiple nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62314-93-6 |
|---|---|
Molecular Formula |
C23H17N3O8 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethyl)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H14O.C6H3N3O7/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11,18H,12H2;1-2,10H |
InChI Key |
YUOVKSZBDNKGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















